N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with acid chlorides in a basic medium, leading to the formation of the oxadiazole ring . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which can be generated in situ from chloroximes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted oxadiazole derivatives.
Scientific Research Applications
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing promising activity against various cancer cell lines.
Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and fluorescence.
Organic Synthesis: The oxadiazole ring serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Another regioisomer with different chemical properties and reactivity.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high nitrogen content.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-21-19(24-22-14)13-20-18(23)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOHKUDBILNFKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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